S-(4-chlorophenyl) benzenecarbothioate
Description
S-(4-chlorophenyl) benzenecarbothioate is a thioester derivative characterized by a benzene ring (benzenecarbothioate) linked via a thioester group (-S-C(=O)-) to a 4-chlorophenyl substituent. This compound belongs to a broader class of organosulfur derivatives, which are often explored for pesticidal and industrial applications due to their stability and reactivity.
Properties
Molecular Formula |
C13H9ClOS |
|---|---|
Molecular Weight |
248.73g/mol |
IUPAC Name |
S-(4-chlorophenyl) benzenecarbothioate |
InChI |
InChI=1S/C13H9ClOS/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
VXAIIOQFGJBEKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares S-(4-chlorophenyl) benzenecarbothioate with three organophosphorus compounds containing chlorophenyl or thioester-like moieties, as referenced in Pesticide Chemicals Glossary (2001) .
Table 1: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Primary Use |
|---|---|---|
| This compound | Thioester, 4-chlorophenyl, benzene | Inferred: Potential pesticide (structural analogy) |
| S-(((4-chlorophenyl)thio)methyl) O,O-diethyl phosphorodithioate (Carbophenothion) | Phosphorodithioate, 4-chlorophenylthio | Acaricide, insecticide |
| S-(((2-chlorophenyl)(1-oxybutyl)amino)methyl) O,O-dimethyl phosphorodithioate (Fosmethilan) | Phosphorodithioate, 2-chlorophenyl, oxybutyl | Insecticide |
| S-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O,O-dimethyl phosphorodithioate (Phosmet) | Phosphorodithioate, isoindole-1,3-dione | Insecticide, acaricide |
Key Observations:
Structural Differences: this compound lacks the phosphorus core present in carbophenothion, fosmethilan, and phosmet. Its thioester group distinguishes it from phosphorodithioates, which are more reactive due to P=S bonds .
Functional Implications: Stability: Thioesters like this compound are generally more hydrolytically stable than phosphorodithioates, which degrade rapidly in alkaline environments. This could translate to longer environmental persistence. Bioactivity: Phosphorodithioates (e.g., carbophenothion) inhibit acetylcholinesterase in pests, a mechanism less likely in thioesters. However, the chlorophenyl group may enhance lipid solubility, improving membrane penetration in target organisms .
Applications: While carbophenothion and phosmet are commercial insecticides, this compound’s use remains speculative.
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